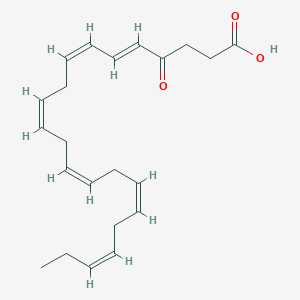

4-oxo Docosahexaenoic Acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5E,7Z,10Z,13Z,16Z,19Z)-4-oxodocosa-5,7,10,13,16,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20-22(24)25/h3-4,6-7,9-10,12-13,15-18H,2,5,8,11,14,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,13-12-,16-15-,18-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNUULCIKILOHW-PQVBWYSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CC=CC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C=C\C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The In Vitro Biological Activity of 4-oxo-DHA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-oxo-docosahexaenoic acid (4-oxo-DHA) is an oxidized metabolite of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. Emerging research has highlighted the potent biological activities of 4-oxo-DHA, particularly in the realms of oncology and inflammation. Its unique chemical structure, featuring a Michael acceptor system, confers distinct mechanisms of action compared to its parent compound, DHA. This technical guide provides a comprehensive overview of the in vitro biological activities of 4-oxo-DHA, with a focus on its anti-cancer and anti-inflammatory effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Anti-Cancer Activity

4-oxo-DHA has demonstrated significant anti-proliferative effects in various cancer cell lines, with a notable preferential inhibitory action on triple-negative breast cancer cells.[1][2]

Quantitative Analysis of Anti-Proliferative Effects

The anti-proliferative activity of 4-oxo-DHA has been evaluated in a panel of human breast cancer cell lines representing different molecular subtypes. The following table summarizes the dose-dependent inhibitory effects on cell number accumulation.

| Cell Line | Molecular Subtype | 4-oxo-DHA Concentration (µM) | Inhibition of Cell Number Accumulation (%) | Reference |

| MCF-7 | Luminal A (ER+, PR+, HER2-) | 50 (after 3 days) | ~25 | [3] |

| BT-474 | Luminal B (ER+, PR+, HER2+) | Not Specified | Dose-dependent inhibition | [4] |

| SKBR3 | HER2+ (ER-, PR-, HER2+) | Not Specified | Dose-dependent inhibition | [4] |

| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | Not Specified | Dose-dependent inhibition | [4] |

| MDA-MB-468 | Triple-Negative (ER-, PR-, HER2-) | 50 (after 3 days) | ~87 | [3] |

Note: Specific IC50 values for 4-oxo-DHA are not consistently reported across the literature. The provided data reflects the percentage of inhibition at a given concentration and time point.

Experimental Protocol: MTT Assay for Cell Proliferation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Human breast cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

4-oxo-DHA stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of 4-oxo-DHA in culture medium. Remove the old medium from the wells and add 100 µL of the diluted 4-oxo-DHA solutions. Include a vehicle control (medium with the solvent used for the stock solution).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72, or 96 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Anti-Inflammatory and Antioxidant Activity

4-oxo-DHA exerts anti-inflammatory and antioxidant effects through the modulation of key signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) pathway.

Signaling Pathways Modulated by 4-oxo-DHA

1. Inhibition of the NF-κB Pathway

4-oxo-DHA has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[1] The Michael acceptor functionality in 4-oxo-DHA allows it to covalently modify cysteine residues on proteins, including the p50 subunit of NF-κB, thereby inhibiting its DNA binding activity.[1]

2. Activation of the Nrf2-HO-1 Pathway

The Nrf2-HO-1 pathway is a critical cellular defense mechanism against oxidative stress. While direct evidence for 4-oxo-DHA is still emerging, related oxidized DHA metabolites have been shown to activate this pathway.

Experimental Protocol: NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to treatment with 4-oxo-DHA.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

4-oxo-DHA stock solution

-

TNF-α (or other NF-κB activator)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with various concentrations of 4-oxo-DHA for a specified pre-incubation time.

-

Stimulation: Stimulate the cells with TNF-α to activate the NF-κB pathway.

-

Lysis: After the desired stimulation time, lyse the cells.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

-

Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by 4-oxo-DHA compared to the stimulated control.

Modulation of Other Signaling Pathways

4-oxo-DHA has also been implicated in the modulation of other critical cellular signaling pathways.

1. PPARγ Activation

4-oxo-DHA is a potent activator of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor involved in the regulation of metabolism and inflammation.[1] The activation of PPARγ by 4-oxo-DHA can occur through both non-covalent and covalent binding.[1]

2. mTOR Signaling Inhibition

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. 4-oxo-DHA has been shown to suppress PI3K and mTOR signaling in breast cancer cell lines.[1]

Experimental Protocol: Western Blotting for Signaling Proteins

Western blotting is used to detect and quantify the expression and phosphorylation status of proteins within a signaling pathway.

Materials:

-

Cell lysates from 4-oxo-DHA treated and control cells

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-total-mTOR, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

The in vitro evidence strongly suggests that 4-oxo-DHA is a promising bioactive molecule with potent anti-cancer and anti-inflammatory properties. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, mTOR, and PPARγ, makes it a compelling candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a foundational understanding of the in vitro biological activities of 4-oxo-DHA and offers detailed experimental protocols to facilitate future research in this exciting area. Further studies are warranted to fully elucidate its therapeutic potential and to translate these in vitro findings into in vivo models.

References

- 1. Lipoxygenase catalyzed metabolites derived from docosahexaenoic acid are promising antitumor agents against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidized derivative of docosahexaenoic acid preferentially inhibit cell proliferation in triple negative over luminal breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Building a Foundation for Precision Onco-Nutrition: Docosahexaenoic Acid and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

4-oxo Docosahexaenoic Acid: A Technical Guide to its Discovery, Natural Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-oxo Docosahexaenoic Acid (4-oxo-DHA), a reactive metabolite of docosahexaenoic acid (DHA). It details the discovery and first in vivo identification of this molecule, its known natural occurrence, and the experimental protocols for its extraction and quantification. Furthermore, this guide elucidates the key signaling pathways modulated by 4-oxo-DHA, including its covalent activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), inhibition of Nuclear Factor-kappa B (NF-κB) signaling, and activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. This document is intended to serve as a valuable resource for researchers in the fields of lipidomics, pharmacology, and drug discovery.

Discovery and Natural Occurrence

While the chemical synthesis of 4-oxo-DHA has been reported in scientific literature, its identification as a naturally occurring metabolite in vivo is a more recent discovery.[1] Prior to its detection in biological systems, it was investigated as a putative metabolite of DHA due to the known activities of other oxidized fatty acids.[1]

The first unequivocal identification of 4-oxo-DHA in a biological system was reported in 2021 by Chen et al.[1] Using a lipidomics approach, they detected 4-oxo-DHA in the plasma of rats fed a diet supplemented with DHA.[1] This discovery confirmed that 4-oxo-DHA is an endogenous metabolite formed from the essential omega-3 fatty acid, DHA. The formation of 4-oxo-DHA is catalyzed by the enzyme 5-lipoxygenase (5-LOX).[2]

Quantitative Data on Natural Occurrence

To date, quantitative data on the natural occurrence of 4-oxo-DHA is limited. The study by Chen et al. (2021) provides the most definitive quantitative measurement in rat plasma. The concentration of 4-oxo-DHA was found to be significantly lower than its precursor, 4-hydroxy-docosahexaenoic acid (4-HDHA).[3] Further research is needed to determine the levels of 4-oxo-DHA in other tissues and organisms, including humans.

| Analyte | Biological Matrix | Species | Concentration (µg/mL) | Reference |

| 4-oxo-DHA | Plasma | Rat | 0.002 ± 0.001 | [3] |

| 4-HDHA | Plasma | Rat | 0.87 ± 0.26 | [3] |

| 14-HDHA | Plasma | Rat | 0.5 ± 0.06 | [3] |

| 17-HDHA | Plasma | Rat | 0.13 ± 0.03 | [3] |

| 4-HDHA | Mammary Tissue | Rat | 0.69 ± 0.15 (µg/g) | [3] |

| 14-HDHA | Mammary Tissue | Rat | 1.64 ± 0.27 (µg/g) | [3] |

| 17-HDHA | Mammary Tissue | Rat | 0.99 ± 0.15 (µg/g) | [3] |

Experimental Protocols

The analysis of 4-oxo-DHA and other oxylipins requires sensitive and specific analytical methods due to their low endogenous concentrations and potential for ex vivo formation. The following is a detailed methodology for the extraction and quantification of 4-oxo-DHA from plasma, based on established protocols for oxylipin analysis.

Extraction of 4-oxo-DHA from Plasma

This protocol is adapted from established solid-phase extraction (SPE) methods for oxylipins.

Materials:

-

Plasma samples

-

Methanol (B129727) (LC-MS grade)

-

Butylated hydroxytoluene (BHT)

-

Internal standards (e.g., deuterated 4-oxo-DHA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Hexane (B92381) (LC-MS grade)

-

Ethyl acetate (B1210297) (LC-MS grade)

-

Formic acid

Procedure:

-

Sample Preparation: To 500 µL of plasma, add 2 mL of methanol containing 0.01% BHT and the internal standard solution. Vortex thoroughly to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 2,500 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

SPE Cartridge Conditioning: Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.

-

Elution: Elute the oxylipins, including 4-oxo-DHA, with 2 mL of a mixture of hexane and ethyl acetate (1:1 v/v).

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of methanol for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from a high percentage of mobile phase A to a high percentage of mobile phase B over approximately 20-30 minutes to separate the analytes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 4-oxo-DHA and its internal standard. The exact m/z values will depend on the specific instrument and adducts formed.

-

Optimization: Optimize cone voltage and collision energy for each analyte to achieve maximum sensitivity.

Signaling Pathways and Biological Activity

4-oxo-DHA is a highly reactive molecule due to its α,β-unsaturated ketone structure, which allows it to act as a Michael acceptor and form covalent adducts with nucleophilic residues on proteins, such as cysteine. This reactivity is central to its mechanism of action in various signaling pathways.

PPARγ Activation

4-oxo-DHA is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in lipid metabolism and inflammation.[2][4] Unlike many other fatty acid ligands that bind non-covalently, 4-oxo-DHA forms a covalent bond with a cysteine residue (Cys285) in the ligand-binding pocket of PPARγ.[4] This covalent modification leads to a stable activation of the receptor, inducing the transcription of its target genes.

NF-κB Inhibition

4-oxo-DHA has been shown to be a potent inhibitor of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB).[1] Its inhibitory mechanism involves the direct covalent modification of the p50 subunit of NF-κB.[1] Specifically, 4-oxo-DHA acts as a Michael acceptor, forming an adduct with a critical cysteine residue (Cys62) in the DNA-binding domain of p50.[5] This modification sterically hinders the binding of NF-κB to its consensus DNA sequence, thereby preventing the transcription of pro-inflammatory genes.

Nrf2/HO-1 Pathway Activation

4-oxo-DHA can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Electrophilic compounds like 4-oxo-DHA can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their transcription.

Workflow for Discovery and Analysis

The discovery and characterization of novel lipid metabolites like 4-oxo-DHA follow a structured workflow, from initial hypothesis to detailed mechanistic studies. The analysis of such compounds also follows a systematic procedure to ensure accurate quantification.

Discovery Workflow

Analytical Workflow

Conclusion and Future Directions

The discovery of 4-oxo-DHA as an endogenous metabolite of DHA has opened new avenues for understanding the biological effects of omega-3 fatty acids. Its potent activity on key signaling pathways involved in inflammation and metabolism suggests its potential as a therapeutic target. Future research should focus on quantifying 4-oxo-DHA levels in various human tissues under different physiological and pathological conditions. Elucidating the full spectrum of its protein targets and downstream effects will be crucial for developing novel therapeutic strategies based on the modulation of this reactive lipid mediator.

References

- 1. mdpi.com [mdpi.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Lipoxygenase catalyzed metabolites derived from docosahexaenoic acid are promising antitumor agents against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of cysteine62 in DNA recognition by the P50 subunit of NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 4-oxo-DHA on PPARγ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism by which 4-oxo-docosahexaenoic acid (4-oxo-DHA), an oxidized derivative of the omega-3 fatty acid DHA, exerts its effects through the peroxisome proliferator-activated receptor gamma (PPARγ). This document details the binding mode, activation, and downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development applications.

Executive Summary

4-oxo-DHA has emerged as a potent, naturally occurring ligand and activator of PPARγ, a key nuclear receptor regulating lipid metabolism, inflammation, and insulin (B600854) sensitivity. Unlike its precursor DHA, 4-oxo-DHA exhibits a unique mechanism of action characterized by a covalent binding to the PPARγ ligand-binding domain (LBD). This covalent adduction leads to a robust and sustained activation of the receptor, suggesting its potential as a lead compound for the development of novel therapeutics targeting metabolic and inflammatory diseases. This guide will dissect the structural basis of this interaction, quantify its potency, and outline the experimental procedures to study its effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of 4-oxo-DHA and related compounds with PPARγ.

Table 1: Potency of PPARγ Activation

| Ligand | EC50 (µM) | Cell-Based Assay Type | Reference |

| 4-oxo-DHA | 0.4 | Dual luciferase reporter system | [1] |

| 4-oxo-DHA | ~7.8 | Cellular PPARγ reporter assay | [2] |

| 4-hydroxy-DHA (4-HDHA) | 3.7 | Dual luciferase reporter system | [1] |

| 4-hydroxy-DHA (4-HDHA) | 13.4 | Cellular PPARγ reporter assay | [2] |

| Docosahexaenoic Acid (DHA) | >10 | Dual luciferase reporter system | [1] |

| Docosahexaenoic Acid (DHA) | >10 | Cellular PPARγ reporter assay | [2] |

Table 2: Comparative Ligand Binding Affinities for PPARγ

| Ligand | Binding Affinity (Kd or Ki) | Assay Type | Reference |

| Rosiglitazone (B1679542) | 40-70 nM (Kd) | Not specified | [3] |

| 15-deoxy-Δ12,14-PGJ2 | ~600 nM (Kd) | Not specified | [3] |

| Linoleic Acid | 1 µM (Kd) | Competitive radio-labeled binding assay | [3] |

| Palmitic Acid | 156 µM (Kd) | Not specified | [3] |

| Genistein | 5.7 µM (Ki) | Membrane-bound competitive PPARγ binding assay | [1] |

Note: Direct binding affinity data (Kd/Ki) for 4-oxo-DHA was not explicitly found in the searched literature, which often focuses on its covalent nature and functional activation potency (EC50).

Mechanism of Action: Covalent Adduction and Receptor Activation

The primary mechanism of action of 4-oxo-DHA involves its function as an electrophilic species that forms a covalent bond with a specific cysteine residue within the PPARγ ligand-binding pocket.

Covalent Binding to Cys285

Structural studies have revealed that 4-oxo-DHA covalently binds to the thiol group of Cysteine 285 (Cys285) in the PPARγ ligand-binding domain.[4] This occurs via a Michael addition reaction, where the nucleophilic cysteine attacks the α,β-unsaturated ketone moiety of 4-oxo-DHA.[4] This covalent linkage results in a stable ligand-receptor complex, which is a key differentiator from the non-covalent interactions of many other natural and synthetic PPARγ agonists.[4] The formation of this covalent bond is critical for the high potency of 4-oxo-DHA, as mutation of Cys285 to alanine (B10760859) or serine significantly impairs the receptor's activation by 4-oxo-DHA.[3][4]

Receptor Conformation and Co-activator Recruitment

Upon binding, both covalently and non-covalently, ligands induce a conformational change in the PPARγ LBD. This stabilizes the C-terminal activation function-2 (AF-2) helix (helix 12), creating a binding surface for transcriptional co-activators such as those from the SRC/p160 family and CBP/p300.[4][5] The stable complex formed by the covalent adduction of 4-oxo-DHA is particularly effective at stabilizing the LBD and promoting the recruitment of these co-activators.[4] The PPARγ-RXR heterodimer, now associated with co-activators, binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating transcription.[6]

Downstream Gene Regulation

Activation of PPARγ by 4-oxo-DHA leads to the transcriptional regulation of a suite of genes involved in:

-

Lipid Metabolism and Storage: Upregulation of genes like CD36 (fatty acid translocase) and FABP4 (aP2) enhances fatty acid uptake and storage in adipocytes.[4][7]

-

Glucose Homeostasis: PPARγ activation improves insulin sensitivity, although the full spectrum of genes regulated by 4-oxo-DHA in this context requires further elucidation.[6]

-

Anti-inflammatory Effects: PPARγ activation can transrepress pro-inflammatory signaling pathways, such as those mediated by NF-κB.[8][9] This occurs through mechanisms that can include direct interaction with NF-κB components, preventing their translocation to the nucleus.[10]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of 4-oxo-DHA on PPARγ

Caption: Covalent activation of PPARγ by 4-oxo-DHA leading to target gene transcription.

Experimental Workflow for Assessing 4-oxo-DHA Activity

Caption: Workflow for characterizing the interaction and activity of 4-oxo-DHA with PPARγ.

Detailed Experimental Protocols

Cell-Based PPARγ Activation Reporter Assay

This protocol is adapted from methodologies used to determine the potency of PPARγ ligands.[3][4]

Objective: To quantify the ability of 4-oxo-DHA to activate PPARγ-mediated transcription in a cellular context.

Materials:

-

HEK293T or Cos7 cells

-

Expression vector for a Gal4 DNA-binding domain fused to the PPARγ LBD (Gal4-PPARγ-LBD)

-

Reporter vector containing a luciferase gene downstream of a Gal4 upstream activation sequence (UAS-luc)

-

Transfection reagent (e.g., calcium phosphate, Lipofectamine)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

4-oxo-DHA and other test compounds

-

Luciferase assay system (e.g., Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T or Cos7 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the Gal4-PPARγ-LBD expression vector and the UAS-luc reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A co-transfected vector expressing Renilla luciferase can be used as an internal control for transfection efficiency.

-

Incubation: Incubate the cells for 4-6 hours post-transfection, then replace the transfection medium with fresh culture medium.

-

Ligand Treatment: After 24 hours, treat the cells with serial dilutions of 4-oxo-DHA (e.g., from 0.01 µM to 30 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Competitive Binding Assay

This protocol provides a general framework for assessing the binding of a ligand to the PPARγ LBD.[3]

Objective: To determine the binding affinity (Ki or IC50) of 4-oxo-DHA for the PPARγ LBD. Note: Due to the covalent nature of 4-oxo-DHA, endpoint competition assays may be challenging. Time-resolved or mass spectrometry-based approaches are often more informative.

Materials:

-

Purified recombinant GST-tagged PPARγ LBD

-

Radiolabeled or fluorescently-labeled known PPARγ ligand (tracer), e.g., [3H]-rosiglitazone or a fluorescent tracer.

-

Unlabeled competitor ligands (4-oxo-DHA, unlabeled rosiglitazone for positive control)

-

Assay buffer

-

Scintillation proximity assay (SPA) beads or filter plates for separation of bound and free ligand

-

Microplate reader (scintillation counter or fluorescence reader)

Procedure:

-

Assay Setup: In a microplate, combine the purified GST-PPARγ LBD, the tracer ligand at a fixed concentration (typically at or below its Kd), and serial dilutions of the competitor ligand (4-oxo-DHA).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound tracer from the free tracer. For SPA, if the tracer is captured by the beads via the GST-tag, it will generate a signal. For filter assays, the mixture is passed through a filter that retains the larger receptor-ligand complex.

-

Detection: Measure the signal (scintillation counts or fluorescence) from the bound tracer.

-

Data Analysis: The signal will decrease as the concentration of the competitor ligand increases. Plot the signal against the logarithm of the competitor concentration and fit the data to a competitive binding equation to calculate the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Mass Spectrometry for Covalent Adduct Confirmation

This protocol is based on the methodology used to confirm the covalent binding of electrophilic ligands to PPARγ.[4]

Objective: To verify the covalent modification of the PPARγ LBD by 4-oxo-DHA.

Materials:

-

Purified recombinant PPARγ LBD

-

4-oxo-DHA

-

Incubation buffer

-

MALDI-TOF or ESI-MS mass spectrometer

Procedure:

-

Incubation: Incubate the purified PPARγ LBD with an excess of 4-oxo-DHA for a set period (e.g., 2-4 hours) at room temperature to allow the covalent reaction to proceed. A control sample with the protein and vehicle (DMSO) should be run in parallel.

-

Sample Preparation: Remove excess, unbound ligand using a desalting column or buffer exchange.

-

Mass Analysis: Analyze the protein samples using a mass spectrometer.

-

Data Interpretation: Compare the molecular weight of the 4-oxo-DHA-treated protein with the control protein. A mass shift corresponding to the molecular weight of one molecule of 4-oxo-DHA will confirm the formation of a 1:1 covalent adduct. Further analysis by tandem mass spectrometry (MS/MS) after tryptic digest can pinpoint Cys285 as the site of modification.

Conclusion and Future Directions

4-oxo-DHA represents a potent, endogenous activator of PPARγ, distinguished by its covalent binding mechanism. This mode of action results in robust receptor stabilization and transcriptional activation, making it a compelling molecule in the study of metabolic regulation and inflammation. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of 4-oxo-DHA and other electrophilic fatty acids. Future research should focus on elucidating the full profile of genes regulated by 4-oxo-DHA, its selectivity across different PPAR isoforms, and its efficacy and safety in preclinical models of disease. Understanding the nuances of covalent PPARγ modulation will be key to designing next-generation selective PPARγ modulators (SPPARMs) with improved therapeutic windows.

References

- 1. Nutraceuticals as Ligands of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Omega-3 Fatty Acids and PPARγ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular recognition of nitrated fatty acids by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of DHA-rich fish oil on PPARγ target genes related to lipid metabolism in type 2 diabetes: A randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Immunomodulatory Effects of Omega‐3 Fatty Acids: Mechanistic Insights and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EPA and DHA reduce LPS-induced inflammation responses in HK-2 cells: evidence for a PPAR-gamma-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

4-oxo-DHA Signaling Pathways in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-oxo-docosahexaenoic acid (4-oxo-DHA), a metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent anti-cancer agent with greater efficacy than its parent compound.[1] This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by 4-oxo-DHA in cancer cells. It details the mechanisms by which 4-oxo-DHA exerts its anti-proliferative and pro-apoptotic effects, focusing on the Peroxisome Proliferator-Activated Receptor γ (PPARγ), Nuclear Factor-kappa B (NF-κB), PI3K/mTOR, and Nrf2 signaling pathways. This guide also includes a compilation of quantitative data on the efficacy of 4-oxo-DHA, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to 4-oxo-DHA in Oncology

Omega-3 polyunsaturated fatty acids (PUFAs), particularly DHA, have long been investigated for their cancer-preventive and therapeutic potential.[2][3] Recent research has shifted focus to the metabolites of these fatty acids, which may possess enhanced biological activity. 4-oxo-DHA, a derivative of DHA, has demonstrated superior anti-proliferative effects compared to DHA in various cancer models, particularly in breast cancer.[1] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways that govern cancer cell growth, survival, and inflammation. Understanding these intricate pathways is crucial for the development of novel therapeutic strategies targeting cancer.

Core Signaling Pathways Modulated by 4-oxo-DHA

PPARγ Activation Pathway

Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a nuclear receptor that, when activated, can induce apoptosis and inhibit the proliferation of cancer cells. 4-oxo-DHA is a potent activator of PPARγ, with a greater potency than DHA itself.[4] The activation of PPARγ by 4-oxo-DHA is a key mechanism behind its anti-cancer effects.

Mechanism of Action:

-

Ligand Binding: 4-oxo-DHA enters the cancer cell and binds to the ligand-binding domain of PPARγ in the cytoplasm or nucleus.

-

Conformational Change: This binding induces a conformational change in the PPARγ receptor.

-

RXR Heterodimerization: The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).

-

PPRE Binding: The PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

-

Gene Transcription: This binding recruits co-activator proteins and initiates the transcription of genes that regulate apoptosis (e.g., increasing Bax/Bcl-2 ratio) and cell cycle arrest.

NF-κB Inhibition Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, cell survival, and proliferation in cancer. Its constitutive activation is a hallmark of many cancers. 4-oxo-DHA has been shown to inhibit NF-κB activity, thereby contributing to its anti-cancer properties.[1]

Mechanism of Action:

-

IκBα Phosphorylation Inhibition: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory signals lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. 4-oxo-DHA inhibits the phosphorylation of IκBα.[5]

-

NF-κB Sequestration: By preventing IκBα degradation, 4-oxo-DHA keeps NF-κB in the cytoplasm, preventing its nuclear translocation.[6]

-

Downregulation of Target Genes: The inhibition of NF-κB nuclear translocation leads to the downregulation of its target genes, which are involved in promoting inflammation (e.g., COX-2), cell survival (e.g., Bcl-xL), and proliferation.

PI3K/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer. 4-oxo-DHA has been found to suppress the PI3K/mTOR signaling pathway.[7]

Mechanism of Action:

-

Inhibition of PI3K Activation: Growth factors typically activate receptor tyrosine kinases (RTKs), which in turn activate PI3K. 4-oxo-DHA can interfere with this initial activation step.

-

Reduced PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Inhibition of PI3K by 4-oxo-DHA leads to reduced PIP3 levels.

-

Decreased Akt and mTOR Phosphorylation: PIP3 acts as a second messenger to recruit and activate Akt. Reduced PIP3 levels lead to decreased phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and activates mTOR. Therefore, 4-oxo-DHA treatment results in the dephosphorylation and inactivation of both Akt and mTOR.[8][9]

-

Inhibition of Protein Synthesis and Cell Growth: mTORC1, a component of the mTOR complex, controls protein synthesis by phosphorylating downstream targets like S6K1 and 4E-BP1. Inactivation of mTOR by 4-oxo-DHA inhibits protein synthesis and, consequently, cell growth and proliferation.

Nrf2 Activation Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification genes, playing a protective role against oxidative stress. Interestingly, in some contexts, activation of Nrf2 by certain compounds can contribute to their anti-cancer effects. Oxidized derivatives of n-3 PUFAs, including likely 4-oxo-DHA, can activate the Nrf2 pathway.[5]

Mechanism of Action:

-

Keap1 Modification: Under basal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. 4-oxo-DHA, being an electrophilic compound, can react with cysteine residues on Keap1.

-

Nrf2 Dissociation: This modification of Keap1 leads to a conformational change that disrupts the Nrf2-Keap1 interaction, causing Nrf2 to be released.

-

Nuclear Translocation: Free Nrf2 then translocates to the nucleus.[7][10]

-

ARE Binding and Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of cytoprotective genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). The induction of these genes can contribute to the overall anti-cancer effect by modulating the cellular redox state.

Quantitative Data on 4-oxo-DHA Efficacy

The anti-proliferative activity of 4-oxo-DHA has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (days) | Reference |

| BT-474 | Breast Cancer (Luminal B) | ~25 | 3 | [11] |

| SK-BR-3 | Breast Cancer (HER2+) | ~25 | 3 | [11] |

| MDA-MB-468 | Breast Cancer (Triple-Negative) | ~25 | 3 | [11] |

| MCF-7 | Breast Cancer (Luminal A) | >50 | 3 | [11] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | Not specified, but potent | Not specified | [12] |

Note: IC50 values can vary depending on the specific experimental conditions. The data presented here are for comparative purposes. Studies have consistently shown that 4-oxo-DHA is more potent than DHA in inhibiting cancer cell proliferation.[1][12] For example, one study noted a more pronounced inhibitory effect of 4-oxo-DHA on triple-negative breast cancer cell lines compared to luminal subtypes.[12]

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the measurement of cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

4-oxo-DHA stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Prepare serial dilutions of 4-oxo-DHA in culture medium. Remove the old medium from the wells and add 100 µL of the 4-oxo-DHA solutions at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used for 4-oxo-DHA).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

References

- 1. Docosahexanoic acid signals through the Nrf2–Nqo1 pathway to maintain redox balance and promote neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dietary polyunsaturated fatty acids affect PPARγ promoter methylation status and regulate the PPARγ/COX2 pathway in some colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Omega-3 Fatty Acids and PPARγ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Docosahexaenoic acid inhibits UVB-induced activation of NF-κB and expression of COX-2 and NOX-4 in HR-1 hairless mouse skin by blocking MSK1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Omega-3 Free Fatty Acids Suppress Macrophage Inflammasome Activation by Inhibiting NF-κB Activation and Enhancing Autophagy | PLOS One [journals.plos.org]

- 6. Effect of Administration of an Equal Dose of Selected Dietary Chemicals on Nrf2 Nuclear Translocation in the Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Frequency Modulated Translocational Oscillations of Nrf2 Mediate the Antioxidant Response Element Cytoprotective Transcriptional Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad.com [bio-rad.com]

The Enzymatic Conversion of Docosahexaenoic Acid (DHA) to 4-oxo-DHA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid, is a precursor to a variety of bioactive metabolites with potent signaling properties. Among these, 4-oxo-docosahexaenoic acid (4-oxo-DHA) has emerged as a molecule of significant interest due to its enhanced biological activities compared to its parent compound. This technical guide provides a comprehensive overview of the enzymatic conversion of DHA to 4-oxo-DHA, detailing the metabolic pathway, key enzymes, experimental protocols for synthesis and analysis, and the downstream signaling implications of this potent lipid mediator. Quantitative data from published studies are summarized to facilitate comparison and guide future research in this promising area of drug development.

Introduction

Docosahexaenoic acid (DHA) is well-recognized for its crucial roles in cellular structure and function, particularly in the nervous system and retina. Beyond its structural importance, DHA is metabolized into a cascade of signaling molecules that modulate inflammatory responses, cell proliferation, and other physiological processes. The enzymatic oxidation of DHA gives rise to a family of derivatives, including hydroxylated and oxo-metabolites.

One such metabolite, 4-oxo-DHA, has demonstrated superior potency in various biological assays compared to DHA itself. Notably, it is a more effective inhibitor of cancer cell proliferation and a potent activator of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of metabolism and inflammation[1]. The conversion of DHA to 4-oxo-DHA is a multi-step enzymatic process that transforms the relatively inert fatty acid into a highly reactive and specific signaling molecule. Understanding the intricacies of this conversion is paramount for harnessing the therapeutic potential of 4-oxo-DHA.

The Enzymatic Pathway: From DHA to 4-oxo-DHA

The transformation of DHA to 4-oxo-DHA is a two-step enzymatic cascade primarily involving the lipoxygenase (LOX) pathway followed by the action of a dehydrogenase.

Step 1: Lipoxygenase-mediated hydroxylation of DHA to 4-hydroxy-DHA (4-HDHA)

The initial step is the stereospecific introduction of a hydroxyl group at the fourth carbon position of the DHA molecule. This reaction is catalyzed by 5-lipoxygenase (5-LOX) . 5-LOX is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids. In the context of DHA metabolism, 5-LOX facilitates the formation of 4-hydroperoxy-docosahexaenoic acid (4-HpDHA), which is then rapidly reduced to the more stable 4-hydroxy-docosahexaenoic acid (4-HDHA).

Step 2: Dehydrogenase-mediated oxidation of 4-HDHA to 4-oxo-DHA

The second and final step is the oxidation of the hydroxyl group of 4-HDHA to a ketone group, yielding 4-oxo-DHA. This conversion is catalyzed by a dehydrogenase . Evidence suggests that 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a likely candidate for this reaction. 15-PGDH is known to oxidize various hydroxylated fatty acids to their corresponding keto-metabolites[2][3]. Studies have shown that 4-oxo-DHA can induce the expression of 15-PGDH in breast cancer cell lines, suggesting a potential feedback mechanism[1]. While other cellular dehydrogenases may also contribute, 15-PGDH is a key enzyme in this metabolic transformation.

Quantitative Data

The following tables summarize the available quantitative data regarding the enzymatic conversion of DHA to 4-oxo-DHA and the biological activity of the resulting metabolite.

Table 1: In Vivo Concentrations of DHA Metabolites

| Metabolite | Concentration in Rat Plasma (µg/mL) | Reference |

| 4-HDHA | ~0.8 | [1] |

| 4-oxo-DHA | 0.002 ± 0.001 | [1] |

Note: The concentration of 4-oxo-DHA is approximately 400 times lower than its precursor, 4-HDHA, in the plasma of rats supplemented with DHA, suggesting a tightly regulated conversion or rapid downstream metabolism.

Table 2: Biological Activity of DHA and its Metabolites

| Compound | PPARγ Agonist Activity (Relative to DHA) | Inhibition of NF-κB-DNA Binding | Reference |

| DHA | 1x | - | [1] |

| 4-HDHA | >1x | No | [1] |

| 4-oxo-DHA | >1x | Yes (Dose-dependent) | [1] |

Experimental Protocols

Enzymatic Synthesis of 4-HDHA from DHA using 5-Lipoxygenase

This protocol is adapted from methods for the synthesis of monohydroxy fatty acids from polyunsaturated fatty acids.

Materials:

-

Docosahexaenoic acid (DHA)

-

Human recombinant 5-lipoxygenase (5-LOX)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Calcium chloride (CaCl₂)

-

ATP

-

Sodium borohydride (B1222165) (NaBH₄)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Solvents for SPE (e.g., methanol (B129727), water, hexane)

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.4), 2 mM CaCl₂, and 2 mM ATP.

-

Add DHA to the reaction mixture to a final concentration of 30 µM.

-

Initiate the reaction by adding human recombinant 5-lipoxygenase (0.7 U).

-

Incubate the mixture at 37°C for 15 minutes.

-

Stop the reaction by adding two volumes of chilled acetonitrile.

-

To reduce the hydroperoxy intermediate (4-HpDHA) to the stable hydroxy form (4-HDHA), add sodium borohydride to the reaction mixture.

-

Remove the precipitated enzyme by centrifugation.

-

Purify the 4-HDHA from the supernatant using Solid Phase Extraction (SPE).

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the 4-HDHA with a suitable organic solvent, such as methanol or a mixture of hexane (B92381) and ethyl acetate (B1210297).

-

-

Evaporate the solvent under a stream of nitrogen and store the purified 4-HDHA at -80°C.

Enzymatic Synthesis of 4-oxo-DHA from 4-HDHA using 15-Hydroxyprostaglandin Dehydrogenase

This protocol is based on the known activity of 15-PGDH on hydroxylated fatty acids.

Materials:

-

Purified 4-hydroxy-DHA (4-HDHA)

-

Recombinant human 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

-

NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Ethyl acetate

-

Hexane

-

Acetic acid

-

Sodium sulfate

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), 4-HDHA, and NAD⁺.

-

Initiate the reaction by adding recombinant human 15-PGDH.

-

Incubate the mixture at 37°C. The reaction time should be optimized by monitoring the conversion of 4-HDHA to 4-oxo-DHA by HPLC or LC-MS/MS.

-

Stop the reaction by adding a mixture of ethyl acetate:hexane:acetic acid (e.g., 75:24:1).

-

Extract the 4-oxo-DHA into the organic phase.

-

Dry the organic extract over sodium sulfate, filter, and evaporate the solvent to dryness.

-

Purify the 4-oxo-DHA using HPLC.

-

Dissolve the residue in a suitable mobile phase.

-

Inject the sample onto a C18 HPLC column.

-

Elute with an appropriate gradient of solvents (e.g., acetonitrile and water with 0.1% formic acid).

-

Collect the fraction corresponding to the 4-oxo-DHA peak.

-

-

Confirm the identity and purity of the 4-oxo-DHA using mass spectrometry. Store the purified product at -80°C.

Analysis of 4-oxo-DHA by LC-MS/MS

Sample Preparation (from plasma):

-

To 500-700 µL of plasma, add 500 µL of 1 M sodium acetate buffer (pH 6).

-

Extract three times with 2 mL of a mixture of ethyl acetate:hexane:acetic acid (75:24:1).

-

Dry the combined organic extracts over sodium sulfate, filter, and evaporate to dryness.

-

Reconstitute the residue in 150 µL of ethanol (B145695) for analysis[1].

LC-MS/MS Conditions (example):

-

LC System: Agilent 1200 series HPLC

-

Column: Phenomenex Kinetex C18 (150 × 2.1 mm, 2.6 μm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.25 mL/min

-

MS System: Sciex 4000 QTRAP mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Ion Spray Voltage: -4500 V

-

Temperature: 300-450 °C

-

Declustering Potential (DP): -55 to -85 V

-

MRM Transition for 4-oxo-DHA: m/z 341 → 135[1]

Signaling Pathways and Biological Effects of 4-oxo-DHA

4-oxo-DHA exerts its biological effects by modulating key signaling pathways involved in inflammation and gene regulation.

Activation of PPARγ

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, glucose homeostasis, and inflammation. 4-oxo-DHA is a potent agonist of PPARγ, with an activity comparable to or greater than its precursor, 4-HDHA, and significantly higher than DHA itself[1]. Activation of PPARγ by 4-oxo-DHA can lead to the transcription of genes involved in anti-inflammatory responses and metabolic regulation.

Inhibition of NF-κB

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in orchestrating pro-inflammatory gene expression. 4-oxo-DHA has been shown to inhibit the DNA binding activity of NF-κB in a dose-dependent manner[1]. This inhibitory effect is attributed to the electrophilic nature of the α,β-unsaturated ketone moiety in 4-oxo-DHA, which can covalently modify cysteine residues in the p50 subunit of NF-κB, thereby preventing its interaction with DNA.

Visualizations

Caption: Enzymatic conversion of DHA to 4-oxo-DHA.

Caption: Signaling pathway of 4-oxo-DHA.

Conclusion

The enzymatic conversion of DHA to 4-oxo-DHA represents a critical activation step, transforming a dietary fatty acid into a potent signaling molecule with significant therapeutic potential. The two-step pathway, involving 5-lipoxygenase and a dehydrogenase, likely 15-PGDH, is a key area for further investigation, particularly concerning the precise enzyme kinetics and regulatory mechanisms. The ability of 4-oxo-DHA to activate PPARγ and inhibit NF-κB underscores its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer agents. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the synthesis, analysis, and biological functions of this intriguing DHA metabolite. Further research is warranted to fully elucidate the therapeutic applications of 4-oxo-DHA and its role in human health and disease.

References

- 1. Lipoxygenase catalyzed metabolites derived from docosahexaenoic acid are promising antitumor agents against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-Hydroxyprostaglandin dehydrogenase generation of electrophilic lipid signaling mediators from hydroxy ω-3 fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of 4-oxo-Docosahexaenoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-oxo-Docosahexaenoic Acid (4-oxo-DHA) is an oxidized metabolite of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. Emerging research has highlighted the potent biological activities of 4-oxo-DHA, particularly its anti-inflammatory and anti-proliferative effects, which are significantly greater than its parent compound in some contexts.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of 4-oxo-DHA. Due to the nascent stage of research in this specific area, direct pharmacokinetic data for 4-oxo-DHA is limited. Therefore, this document also presents relevant data on the pharmacokinetics of the parent compound, DHA, to provide a foundational context. Furthermore, it details the metabolic pathway leading to the formation of 4-oxo-DHA, the analytical methodologies for its quantification in biological matrices, and its known interactions with key signaling pathways.

Pharmacokinetics of 4-oxo-DHA and its Precursor, DHA

Direct pharmacokinetic studies on 4-oxo-DHA are not yet available in the public domain. The existing data pertains to its detection and quantification as a metabolite following the administration of DHA.

In Vivo Detection of 4-oxo-DHA

A pivotal study successfully identified and quantified 4-oxo-DHA in the plasma of rats following oral administration of DHA, confirming its in vivo formation and bioavailability.[1]

Table 1: Plasma Concentration of 4-oxo-DHA in Rats after DHA Administration

| Species | Dosage of DHA | Plasma Concentration of 4-oxo-DHA (µg/mL) | Reference |

| Rat | Not specified | 0.002 ± 0.001 | [1] |

This finding is significant as it establishes that 4-oxo-DHA is not merely an in vitro artifact but a bona fide metabolite present in the circulatory system.

Pharmacokinetics of Docosahexaenoic Acid (DHA)

Understanding the pharmacokinetics of DHA is crucial as it is the direct precursor to 4-oxo-DHA. The absorption and distribution of DHA will invariably influence the formation and availability of its metabolites. The bioavailability of DHA is influenced by its chemical form (e.g., ethyl ester, triglyceride, or phospholipid) and the presence of dietary fats.[2]

Table 2: Pharmacokinetic Parameters of DHA in Plasma/Serum in Humans and Rats

| Species | Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Reference |

| Human | Ethyl Ester | 2.3 g | 86 ± 12 | ~6 | 1021 ± 170 (iAUC over 72h) | 66 ± 12 | [3] |

| Human | Carboxylic Acid (after meal) | 2 g | 27.0–195 | 5.0 | 1140 (AUC0–72) | ~4.8 | [4] |

| Human | Free Fatty Acid | 4 g | 1350 (nmol/mL) | 6.00 | 19100 (nmol·h/mL) | Not Reported | [5] |

| Rat | Low DHA alone | Not specified | 67.20 | 4.56 | Not Reported | Not Reported | [6] |

| Rat | Low DHA with TPM (1:0.5) | Not specified | 91.95 | Not Reported | 1560.60 | Not Reported | [6] |

Cmax: Maximum concentration, Tmax: Time to maximum concentration, AUC: Area under the curve, iAUC: Incremental AUC, TPM: Alpha-Tocopheryl Phosphate Mixture.

Metabolic Pathway: Formation of 4-oxo-DHA

4-oxo-DHA is formed from DHA through an enzymatic pathway involving lipoxygenases (LOX).[1] Specifically, the 5-lipoxygenase (5-LOX) pathway is implicated in its generation.[7] The process involves the oxidation of DHA to form a hydroperoxy derivative, which is then further metabolized to the keto form.

Figure 1: Metabolic conversion of DHA to 4-oxo-DHA.

Experimental Protocols

The quantification of 4-oxo-DHA and other oxylipins in biological samples is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for measuring these low-abundance molecules.[8][9][10]

General Workflow for Oxylipin Analysis

The experimental workflow for the analysis of 4-oxo-DHA from biological samples typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Figure 2: Experimental workflow for 4-oxo-DHA analysis.

Detailed Methodology for LC-MS/MS Analysis

1. Sample Preparation:

-

Internal Standards: To a biological sample (e.g., 100 µL of plasma), add a solution of deuterated internal standards for accurate quantification.

-

Protein Precipitation: Precipitate proteins by adding a water-miscible organic solvent such as methanol or acetonitrile (B52724).

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the oxylipins with a suitable solvent (e.g., ethyl acetate (B1210297) or methanol).

-

-

Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is typically used for the separation of oxylipins.

-

Mobile Phase: A gradient of water with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent like acetonitrile or methanol is employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

3. Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is used.

-

Detection: Scheduled Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.

Signaling Pathways Modulated by 4-oxo-DHA

4-oxo-DHA has been shown to be a potent modulator of key signaling pathways involved in inflammation and cell proliferation. Its unique chemical structure, containing a Michael acceptor, allows it to interact with cellular targets in a distinct manner compared to DHA.[1]

Figure 3: Key signaling pathways modulated by 4-oxo-DHA.

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): 4-oxo-DHA is a more potent activator of PPARγ than DHA.[1] Activation of PPARγ is associated with anti-inflammatory and anti-proliferative effects.

-

Nuclear Factor-kappa B (NF-κB): 4-oxo-DHA can inhibit the activity of NF-κB.[1] This inhibition is thought to occur through covalent modification of the cysteine residues on NF-κB subunits, a mechanism attributed to the Michael acceptor property of 4-oxo-DHA.[1]

Conclusion and Future Directions

The study of 4-oxo-DHA is a rapidly evolving field. While direct pharmacokinetic data remains to be established, its confirmed in vivo presence and potent biological activities underscore its potential as a therapeutic agent. Future research should focus on dedicated pharmacokinetic studies of 4-oxo-DHA to determine its absorption, distribution, metabolism, and excretion profile. A deeper understanding of its bioavailability and metabolic fate will be critical for the rational design of future preclinical and clinical investigations into its therapeutic applications. The development of robust and validated analytical methods will be paramount to achieving these goals.

References

- 1. Lipoxygenase catalyzed metabolites derived from docosahexaenoic acid are promising antitumor agents against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Health benefits of docosahexaenoic acid and its bioavailability: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma levels of EPA and DHA after ingestion of a single dose of EPA and DHA ethyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Food on the Pharmacokinetics of Omega-3-Carboxylic Acids in Healthy Japanese Male Subjects: A Phase I, Randomized, Open-label, Three-period, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steady-state bioavailability of prescription omega-3 on a low-fat diet is significantly improved with a free fatty acid formulation compared with an ethyl ester formulation: the ECLIPSE II study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Changes in Bioavailability of Omega-3 (DHA) through Alpha-Tocopheryl Phosphate Mixture (TPM) after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples [mdpi.com]

- 9. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

4-oxo-DHA and its Role in Lipid Metabolism: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-oxo-docosahexaenoic acid (4-oxo-DHA) is an oxidized metabolite of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA). Emerging research has highlighted 4-oxo-DHA as a potent signaling molecule with significant implications for lipid metabolism and related metabolic diseases. Its unique chemical structure, featuring an α,β-unsaturated ketone, allows it to interact with cellular targets through covalent adduction, leading to distinct and potent biological activities compared to its parent compound, DHA. This technical guide provides a comprehensive overview of the current understanding of 4-oxo-DHA's role in lipid metabolism, with a focus on its interaction with key regulatory proteins, detailed experimental methodologies, and the signaling pathways it modulates.

Data Presentation: Quantitative Effects of 4-oxo-DHA and its Precursor on Lipid Metabolism

The following tables summarize the quantitative data available on the effects of 4-oxo-DHA and its precursor, DHA, on various aspects of lipid metabolism.

Table 1: Potency of 4-oxo-DHA and Related Compounds in PPARγ Activation

| Compound | EC50 for PPARγ Activation (µM) | Cell Type | Assay Type | Reference |

| 4-oxo-DHA | ~7.8 | Cos7 cells | Luciferase Reporter Assay | [1] |

| 4-hydroxy-DHA (4-HDHA) | ~13.4 | Cos7 cells | Luciferase Reporter Assay | [1] |

| DHA | >10 | Cos7 cells | Luciferase Reporter Assay | [1] |

| 6-oxo-OTE | More potent than 4-oxo-DHA | Dendritic cells | FABP4/aP2 Gene Expression | [1] |

| 5-oxo-EPA | More potent than 4-oxo-DHA | Dendritic cells | FABP4/aP2 Gene Expression | [1] |

Table 2: Effects of DHA on Adipocyte and Hepatocyte Lipid Metabolism Gene Expression

| Gene | Tissue/Cell Type | Effect of DHA Treatment | Magnitude of Change | Reference |

| PPARγ | Adipose Tissue (mice) | Upregulation | Not specified | |

| SREBP-1c | Adipose Tissue (mice) | No effect | - | |

| FAS | Adipose Tissue (mice) | No effect | - | |

| HSL | Adipose Tissue (mice) | Upregulation | Not specified | |

| TGH | Adipose Tissue (mice) | Upregulation | Not specified | |

| PPARγ | Liver (mice) | Downregulation | Not specified | |

| SREBP-1c | Liver (mice) | Downregulation | Not specified | |

| FAS | Liver (mice) | Downregulation | Not specified | |

| HSL | Liver (mice) | Upregulation | Not specified | |

| Perilipin A | Human Adipocytes | Downregulation | Not specified | [2] |

| CIDEA | Human Adipocytes | Downregulation | Not specified | [2] |

| Caveolin 1 | Human Adipocytes | Downregulation | Not specified | [2] |

Core Signaling Pathways Modulated by 4-oxo-DHA

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

The most well-documented role of 4-oxo-DHA in lipid metabolism is its potent activation of PPARγ, a master regulator of adipogenesis and lipid homeostasis.[1] Unlike its precursor DHA, 4-oxo-DHA acts as a covalent agonist. Its α,β-unsaturated ketone moiety forms a Michael adduct with a cysteine residue (Cys285) in the ligand-binding pocket of PPARγ.[1] This covalent modification leads to a stable activation of the receptor, resulting in robust downstream signaling.

The activation of PPARγ by 4-oxo-DHA initiates a cascade of events that influence lipid metabolism:

-

Adipogenesis: PPARγ is a key transcription factor for adipocyte differentiation. Its activation by 4-oxo-DHA can promote the formation of new fat cells. While DHA has been shown to inhibit adipocyte differentiation, the specific effects of 4-oxo-DHA on this process require further investigation.[3]

-

Lipid Uptake and Storage: Activated PPARγ upregulates the expression of genes involved in fatty acid uptake (e.g., CD36) and triglyceride storage within adipocytes.

-

Insulin (B600854) Sensitization: PPARγ activation is the mechanism of action for the thiazolidinedione (TZD) class of anti-diabetic drugs. By promoting lipid storage in adipose tissue, PPARγ activation can improve insulin sensitivity in other tissues like the liver and muscle.[4]

Caption: Covalent activation of PPARγ by 4-oxo-DHA.

Potential Regulation of SREBP-1c and Lipogenesis

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key transcription factor that promotes lipogenesis by upregulating the expression of genes such as fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). Studies have shown that DHA can inhibit the proteolytic processing of SREBP-1c, thereby reducing its activity and suppressing lipogenesis in the liver.[5] This effect is partly mediated by the activation of AMP-activated protein kinase (AMPK).[5]

Given that 4-oxo-DHA is a more potent signaling molecule than DHA in other contexts, it is plausible that it may also exert a stronger inhibitory effect on SREBP-1c processing. However, direct experimental evidence for this is currently lacking.

Caption: Postulated inhibition of SREBP-1c by 4-oxo-DHA.

Potential Activation of AMPK and Fatty Acid Oxidation

AMPK is a cellular energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes like lipogenesis.[6] DHA has been shown to activate AMPK, which in turn phosphorylates and inactivates ACC, the rate-limiting enzyme in fatty acid synthesis.[5] Inactivation of ACC leads to decreased levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports fatty acids into the mitochondria for oxidation.[7] This ultimately leads to an increase in fatty acid oxidation.

As a more potent derivative, 4-oxo-DHA may be a stronger activator of the AMPK signaling pathway, leading to a more pronounced increase in fatty acid oxidation. This hypothesis requires direct experimental validation.

Caption: Hypothesized AMPK activation by 4-oxo-DHA.

Experimental Protocols

Synthesis of 4-oxo-DHA

Conceptual Workflow for 4-oxo-DHA Synthesis:

Caption: Conceptual synthesis workflow for 4-oxo-DHA.

In Vitro Treatment of Adipocytes and Hepatocytes

Cell Culture:

-

3T3-L1 Preadipocytes: Culture in DMEM with 10% bovine calf serum. To induce differentiation, treat confluent cells with DMEM containing 10% fetal bovine serum, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 2 days. Then, culture in DMEM with 10% FBS and 10 µg/mL insulin for another 2 days, followed by maintenance in DMEM with 10% FBS.[8]

-

HepG2 Hepatocytes: Culture in MEM supplemented with 10% FBS, non-essential amino acids, and sodium pyruvate.[9]

Treatment with 4-oxo-DHA:

-

Prepare a stock solution of 4-oxo-DHA in ethanol (B145695) or DMSO.

-

Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1-50 µM). Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

-

Replace the culture medium of differentiated 3T3-L1 adipocytes or HepG2 cells with the medium containing 4-oxo-DHA or vehicle control.

-

Incubate the cells for the desired time period (e.g., 24-72 hours).

Lipid Extraction and Analysis

-

Wash cells with ice-cold PBS.

-

Lyse the cells and extract lipids using a modified Folch method with a chloroform:methanol (2:1) solvent system.[10]

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the lipid extract in an appropriate solvent for downstream analysis (e.g., isopropanol (B130326) for triglyceride measurement).

-

Quantify total triglyceride content using a commercial colorimetric assay kit.

-

Analyze fatty acid composition by gas chromatography-mass spectrometry (GC-MS) after transesterification to fatty acid methyl esters.[11]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Isolate total RNA from treated and control cells using a commercial RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using a thermal cycler with SYBR Green or TaqMan probe-based assays for target genes (e.g., PPARγ, SREBP-1c, FASN, ACC, CPT1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[12]

-

Calculate the relative gene expression using the ΔΔCt method.[13]

Conclusion and Future Directions

4-oxo-DHA is a potent, endogenously produced metabolite of DHA that plays a significant role in the regulation of lipid metabolism, primarily through the robust and sustained activation of PPARγ. Its unique mechanism of covalent adduction distinguishes it from its parent compound and suggests it may have more profound and lasting effects on metabolic pathways. While its role in PPARγ signaling is well-established, its direct effects on other key metabolic regulators such as SREBP-1c and AMPK remain to be fully elucidated. Future research should focus on:

-

Directly investigating the effects of 4-oxo-DHA on SREBP-1c processing and AMPK activation in hepatocytes and adipocytes.

-

Conducting in vivo studies in animal models of metabolic disease to assess the therapeutic potential of 4-oxo-DHA in conditions such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.

-

Performing comprehensive lipidomic and transcriptomic analyses to fully characterize the metabolic reprogramming induced by 4-oxo-DHA.

A deeper understanding of the multifaceted roles of 4-oxo-DHA in lipid metabolism will be crucial for the development of novel therapeutic strategies for a range of metabolic disorders.

References

- 1. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Omega-3 polyunsaturated fatty acids attenuate inflammatory activation and alter differentiation in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Docosahexaenoic acid inhibits adipocyte differentiation and induces apoptosis in 3T3-L1 preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Docosahexaenoic acid inhibits proteolytic processing of sterol regulatory element-binding protein-1c (SREBP-1c) via activation of AMP-activated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of AMPK for a Break in Hepatic Lipid Accumulation and Circulating Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Physiological and Pathological Role of Acyl-CoA Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Advanced Extraction of Lipids with DHA from Isochrysis galbana with Enzymatic Pre-Treatment Combined with Pressurized Liquids and Ultrasound Assisted Extractions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Omega-3 Fatty Acid Intake and Oxylipin Production in Response to Short-Term Ambient Air Pollution Exposure in Healthy Adults | MDPI [mdpi.com]

- 12. Frontiers | Single cell analysis of docosahexaenoic acid suppression of sequential LPS-induced proinflammatory and interferon-regulated gene expression in the macrophage [frontiersin.org]

- 13. Quantitative PCR (qPCR) Data Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

Preliminary Studies on 4-oxo-DHA in Metabolic Diseases: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary